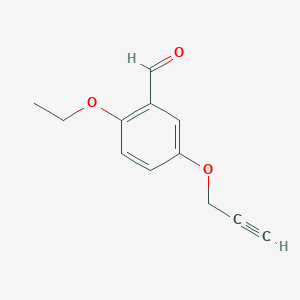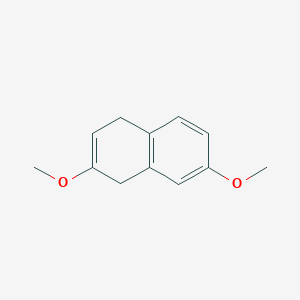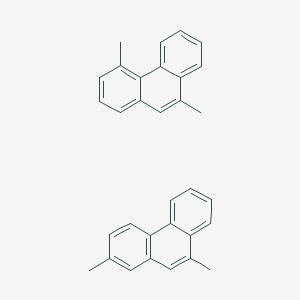
2,9-Dimethylphenanthrene;4,9-dimethylphenanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,9-/4,9-DIMETHYLPHENANTHRENE is a polycyclic aromatic hydrocarbon with the molecular formula C16H14. It is a derivative of phenanthrene, characterized by the presence of two methyl groups at the 2,9- or 4,9- positions on the phenanthrene ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-/4,9-DIMETHYLPHENANTHRENE typically involves the alkylation of phenanthrene. One common method is the Friedel-Crafts alkylation, where phenanthrene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve heating the mixture to a temperature range of 60-80°C .
Industrial Production Methods
Industrial production of 2,9-/4,9-DIMETHYLPHENANTHRENE may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
2,9-/4,9-DIMETHYLPHENANTHRENE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium at room temperature.
Reduction: H2 gas with Pd/C catalyst under mild pressure.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) at low temperatures.
Major Products Formed
Oxidation: Quinones and related oxygenated derivatives.
Reduction: Dihydro-2,9-/4,9-DIMETHYLPHENANTHRENE.
Substitution: Nitro- and halogen-substituted derivatives.
Aplicaciones Científicas De Investigación
2,9-/4,9-DIMETHYLPHENANTHRENE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its interactions with biological macromolecules and potential mutagenic effects.
Medicine: Investigated for its potential use in drug development and as a model compound in pharmacological studies.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 2,9-/4,9-DIMETHYLPHENANTHRENE involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate into DNA, affecting its replication and transcription processes. Additionally, it can undergo metabolic activation to form reactive intermediates that can bind to cellular macromolecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Phenanthrene: The parent compound without methyl substitutions.
1,6-Dimethylnaphthalene: Another polycyclic aromatic hydrocarbon with methyl groups at different positions.
2,7-Dimethylnaphthalene: Similar structure but with methyl groups at the 2,7- positions.
Uniqueness
2,9-/4,9-DIMETHYLPHENANTHRENE is unique due to its specific methylation pattern, which influences its chemical reactivity and physical properties. This distinct structure allows for unique interactions in chemical and biological systems, making it valuable for specialized applications .
Propiedades
Fórmula molecular |
C32H28 |
|---|---|
Peso molecular |
412.6 g/mol |
Nombre IUPAC |
2,9-dimethylphenanthrene;4,9-dimethylphenanthrene |
InChI |
InChI=1S/2C16H14/c1-11-6-5-7-13-10-12(2)14-8-3-4-9-15(14)16(11)13;1-11-7-8-15-13(9-11)10-12(2)14-5-3-4-6-16(14)15/h2*3-10H,1-2H3 |
Clave InChI |
MVZYDMCHVZRTSJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C3=CC=CC=C3C(=C2)C.CC1=C2C(=CC=C1)C=C(C3=CC=CC=C32)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


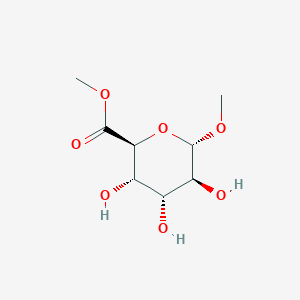

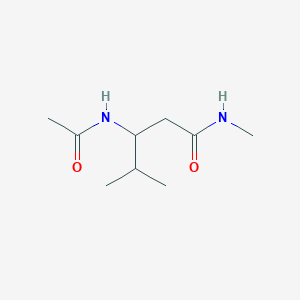
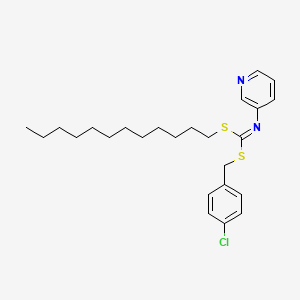



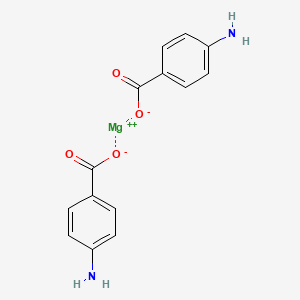
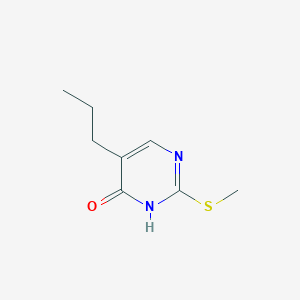
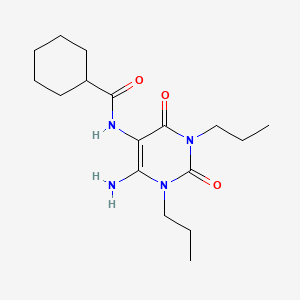
![Ethanethioamide, 2-[(1,1-dimethylethyl)sulfinyl]-N,N-dimethyl-](/img/structure/B13814852.png)
![Androst-5-en-17-one,7-hydroxy-3-[(1-oxopentyl)oxy]-,(3beta)-(9CI)](/img/structure/B13814856.png)
